molecular formula C20H22N6O B1678846 RB-90740 CAS No. 108307-65-9

RB-90740

Cat. No.: B1678846
CAS No.: 108307-65-9
M. Wt: 362.4 g/mol
InChI Key: CKRPRSXFNWNTOW-UHFFFAOYSA-N
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Description

RB-90740 is a hypoxic cytotoxin belonging to a series of aromatic mono-N-oxide bioreductive drugs. It has shown significant potential in cancer therapy due to its selective toxicity towards hypoxic cells, which are commonly found in solid tumors .

Preparation Methods

RB-90740 is synthesized through a series of chemical reactions involving the fusion of pyrazine mono-N-oxides. The synthetic route typically involves the use of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo[1,2-a]pyrido[3,2-e]pyrazine 5-oxide as a precursor . The reaction conditions include specific temperature and pressure settings to ensure the correct formation of the compound. Industrial production methods are similar but scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Mechanism of Action

RB-90740 exerts its effects through a bioreductive mechanism. Under hypoxic conditions, the compound undergoes reduction, leading to the formation of cytotoxic species that can damage cellular DNA. This selective toxicity towards hypoxic cells makes it a promising candidate for targeting solid tumors .

Properties

CAS No.

108307-65-9

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

12-(4-methylpiperazin-1-yl)-8-oxido-7-phenyl-2,5,13-triaza-8-azoniatricyclo[7.4.0.02,6]trideca-1(9),5,7,10,12-pentaene

InChI

InChI=1S/C20H22N6O/c1-23-11-13-24(14-12-23)17-8-7-16-19(22-17)25-10-9-21-20(25)18(26(16)27)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3

InChI Key

CKRPRSXFNWNTOW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-]

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-]

Appearance

Solid powder

108307-65-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo(1,2-a)pyrido(3,2-e)pyrazine 5-oxide
RB 90740
RB-90740
RB90740

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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